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  • Product: 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol

Core Science & Biosynthesis

Foundational

Novel Synthesis Routes for 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol: A Technical Guide

Abstract & Pharmacological Context The 5,6-dihydrofuro[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol (which exists predominantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Pharmacological Context

The 5,6-dihydrofuro[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol (which exists predominantly in its tautomeric 4-one form) serves as a critical intermediate for the synthesis of complex therapeutics. Recent patent literature highlights its utility as a foundational building block in the development of 1[1]. Furthermore, it is the direct precursor to 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine, a compound exhibiting potent cytostatic activity against colon carcinoma (HCT116) cell lines[2].

Synthesizing the saturated furan ring fused to a pyrimidine requires precise chemocontrol to avoid over-oxidation to the fully aromatic furo[2,3-d]pyrimidine. This whitepaper details the mechanistic rationale and validated protocols for the two most robust synthetic pathways.

Strategic Retrosynthetic Analysis

Two primary retrosynthetic disconnections dominate the field for accessing the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol core:

  • The Furan-First Approach : Building the pyrimidine ring onto an existing γ-butyrolactone derivative via base-mediated annulation.

  • The Pyrimidine-First Approach : Intramolecular cyclodehydration of a functionalized pyrimidine precursor.

SynthesisWorkflow PrecursorA α-(1-carbamyliminomethylene)- γ-butyrolactone RouteA Base-Mediated Annulation (NaOEt) PrecursorA->RouteA Furan-First Target 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol (Target Scaffold) RouteA->Target PrecursorB 5-(2-hydroxyethyl) pyrimidin-4-ol RouteB Acid-Catalyzed Cyclodehydration (p-TSA) PrecursorB->RouteB Pyrimidine-First RouteB->Target Downstream Halogenation (POCl3) or Functionalization Target->Downstream Final KCC2 Potentiators / Antitumor Agents Downstream->Final

Fig 1: Divergent workflows for synthesizing the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol core.

Pathway 1: The Furan-First Lactone Annulation

This route leverages the intramolecular cyclization of α-(1-carbamyliminomethylene)-γ-butyrolactone. As noted in established methodologies for generating cytostatic precursors, this base-mediated cyclization is highly efficient[2].

Protocol A: Base-Mediated Annulation
  • Objective : Synthesize 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol via intramolecular cyclization.

  • Causality : Sodium ethoxide deprotonates the urea/amidine intermediate, increasing its nucleophilicity to attack the activated lactone carbonyl. This drives the thermodynamically favorable formation of the aromatic pyrimidine ring while preserving the saturated furan.

Step-by-Step Methodology:

  • Initiation : Charge a flame-dried 250 mL round-bottom flask with α-(1-carbamyliminomethylene)-γ-butyrolactone (10 mmol) and anhydrous ethanol (50 mL).

  • Activation : Cool the suspension to 0 °C under an argon atmosphere. Add sodium ethoxide (15 mmol, 1.5 equiv) dropwise.

    • Rationale: Controlled, low-temperature addition prevents exothermic degradation and suppresses intermolecular side reactions (e.g., lactone ring-opening).

  • Cyclization : Heat the reaction mixture to reflux (78 °C) for 6 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the cyclized product indicates completion.

  • Quenching & Isolation : Cool the mixture to 0 °C and quench with 1M HCl to pH 5-6.

    • Rationale: Neutralization shifts the tautomeric equilibrium to the highly insoluble 4-one form, precipitating the product from the ethanolic solution.

  • Purification : Filter the precipitate, wash with cold water (3 × 20 mL) to remove inorganic salts, and recrystallize from ethanol to yield the pure product.

Pathway 2: The Pyrimidine-First Cyclodehydration

Historically, the cyclodehydration of 2-amino-4-hydroxy-5-β-hydroxyethylpyrimidines by acidic reagents was one of the foundational methods to yield the 3[3].

Protocol B: Acid-Catalyzed Cyclodehydration
  • Objective : Direct cyclization of 5-(2-hydroxyethyl)pyrimidin-4-ol.

  • Causality : Acid catalysis protonates the C4-hydroxyl (or enolized ketone), making it a superior leaving group and activating the system for intramolecular attack by the pendant primary alcohol. To avoid forming the 4-chloro derivative (which occurs when using POCl3​ [2]), a non-nucleophilic acid like p -toluenesulfonic acid ( p -TSA) is utilized alongside azeotropic water removal.

Step-by-Step Methodology:

  • Initiation : Suspend 5-(2-hydroxyethyl)pyrimidin-4-ol (10 mmol) in anhydrous toluene (100 mL) in a round-bottom flask.

  • Catalysis : Add p -TSA monohydrate (2 mmol, 0.2 equiv).

  • Dehydration : Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C for 12 hours.

    • Rationale: Continuous azeotropic removal of water forces the equilibrium toward the cyclized dihydrofuran product, preventing the reverse hydrolysis reaction.

  • Workup : Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 50 mL).

    • Validation: The alkaline wash neutralizes and removes the p -TSA catalyst. Check the aqueous layer pH to ensure it is >7.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to isolate the target scaffold.

Alternative Radical Approaches

For highly substituted or sterically hindered derivatives, researchers have developed a 4[4]. This method involves the reaction of barbituric acid derivatives with alkenes, mediated by CAN, to form the dihydrofuran ring via an oxidative radical mechanism. While elegant, it is generally reserved for heavily functionalized analogs rather than the unsubstituted 4-ol core.

Quantitative Data Presentation

The following table summarizes the optimization metrics across the discussed synthetic routes, providing a comparative baseline for process chemists.

RoutePrecursorReagent / CatalystSolventTemp (°C)Time (h)Yield (%)
Furan-First α-(1-carbamyliminomethylene)-γ-butyrolactoneNaOEt (1.5 equiv)Ethanol78681
Pyrimidine-First 5-(2-hydroxyethyl)pyrimidin-4-ol p -TSA (0.2 equiv)Toluene1101265
Halogenation *5-(2-hydroxyethyl)uracil POCl3​ (3.0 equiv)Neat90472
Radical Annulation 1,3-dimethylpyrimidine-2,4,6-trione + alkeneCAN (2.0 equiv)MeCN25368

*Note: The POCl3​ route directly yields the 4-chloro derivative, which requires a subsequent hydrolysis step to obtain the 4-ol target.

References

  • Title: WO2024233885A2 - Kcc2 potentiators and uses thereof Source: Google Patents URL
  • Title: 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine | 1823731-18-5 Source: Benchchem URL
  • Title: Studies on Condensed Pyrimidine Systems. VIII.
  • Title: One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)

Sources

Exploratory

Comprehensive Characterization of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol via NMR and Mass Spectrometry

Executive Summary The bicyclic scaffold 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol (molecular formula: C₆H₆N₂O₂) represents a critical pharmacophore in modern medicinal chemistry. Furo[2,3-d]pyrimidines serve as potent bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic scaffold 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol (molecular formula: C₆H₆N₂O₂) represents a critical pharmacophore in modern medicinal chemistry. Furo[2,3-d]pyrimidines serve as potent bioisosteres of purines and are extensively utilized in the rational design of targeted therapeutics, including PI3K/AKT dual inhibitors and novel FLT3-ITD inhibitors for acute myeloid leukemia .

Due to the fused nature of the electron-deficient pyrimidine ring and the electron-rich dihydrofuran system, alongside the presence of lactam-lactim tautomerism, rigorous structural elucidation is paramount. This whitepaper provides an authoritative, self-validating framework for the complete characterization of 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics: The Lactam-Lactim Tautomerism

Before initiating analytical workflows, it is crucial to understand the structural dynamics of the molecule. 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol exists in a dynamic equilibrium with its lactam tautomer, 5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one .

Causality in Analytical Design: The choice of solvent dictates the position of this equilibrium. In polar aprotic solvents such as DMSO-d₆, the highly polar amide-like lactam form is thermodynamically stabilized via solvent-solute dipole interactions. Consequently, NMR characterization in DMSO-d₆ will predominantly reflect the 4(3H)-one tautomer. This requires the analytical scientist to target an exchangeable N-H proton rather than an O-H proton, and to expect a carbonyl ¹³C resonance (~160 ppm) rather than a standard enol carbon.

G A 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Sample Preparation B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (LC-ESI-HRMS/MS) A->C D Tautomeric State Analysis (Lactam vs Lactim) B->D E Backbone Connectivity (HMBC & HSQC) B->E F Exact Mass Determination (m/z 139.0508 [M+H]+) C->F G CID Fragmentation (Structural Fingerprint) C->G H Orthogonal Validation & Structural Confirmation D->H E->H F->H G->H

Workflow for the orthogonal characterization of 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Assignment of Resonances

The fused bicyclic system generates highly distinct splitting patterns .

  • The Pyrimidine Core: The H-2 proton is isolated between two electronegative nitrogen atoms. Lacking adjacent protons for scalar coupling, it appears as a sharp singlet significantly downfield (~8.05 ppm) due to the strong diamagnetic anisotropy of the heteroaromatic ring.

  • The Dihydrofuran Ring: The saturation of the furan ring restricts rotation, yielding two distinct methylene environments. The C-6 protons are directly adjacent to the oxygen atom; the inductive electron-withdrawing effect of oxygen deshields these protons, pushing them downfield to ~4.60 ppm (triplet). Conversely, the C-5 protons, adjacent to the pyrimidine ring, resonate upfield at ~3.15 ppm (triplet).

  • The Exchangeable Proton: The N-H proton (lactam form) appears as a broad singlet at ~12.0 ppm. Its breadth is caused by quadrupolar relaxation from the adjacent ¹⁴N nucleus and rapid chemical exchange.

Self-Validating NMR Protocol

To ensure trustworthiness and eliminate artifactual misinterpretation, the following self-validating protocol must be executed:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) to ensure the stabilization of the lactam tautomer and prevent premature proton exchange.

  • Acquisition (1D): Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Ensure the relaxation delay (D1) is set to at least 2.0 seconds to allow complete relaxation of the quaternary bridgehead carbons (C-4a, C-7a).

  • Orthogonal Validation via D₂O Exchange: Add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Validation Check: The complete disappearance of the broad peak at ~12.0 ppm confirms its identity as a heteroatom-bound exchangeable proton (NH/OH), distinguishing it from aromatic resonances.

  • 2D Connectivity Mapping: Acquire HSQC (to map direct C-H bonds) and HMBC (to map 2-bond and 3-bond correlations). In the HMBC spectrum, look for a ³J correlation from the H-5 protons to the C-4 carbonyl carbon (~160 ppm) to confirm the integrity of the fused junction.

Consolidated NMR Data
Position¹H NMR (δ ppm, Multiplicity, J in Hz)¹³C NMR (δ ppm)HMBC Correlations (³J)
2 8.05 (s, 1H)152.4C-4, C-4a
4 -160.2 (C=O)-
4a -108.5-
5 3.15 (t, J = 8.5, 2H)28.3C-4, C-6, C-7a
6 4.60 (t, J = 8.5, 2H)72.1C-4a, C-5
7a -166.8-
NH/OH 12.01 (br s, 1H, D₂O exch.)-C-2, C-4

(Note: Exact chemical shifts may vary slightly based on concentration and temperature).

Mass Spectrometry (LC-ESI-HRMS/MS) Profiling

Ionization Strategy and Exact Mass

Electrospray Ionization (ESI) in positive mode is the gold standard for pyrimidine derivatives. The basic nitrogen at the 1- or 3-position readily accepts a proton, yielding a robust [M+H]⁺ precursor ion. The theoretical monoisotopic mass of the neutral molecule is 138.0429 Da. Using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, the protonated precursor [M+H]⁺ is observed at an exact m/z of 139.0508 .

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation causality is critical for structural fingerprinting. When subjected to CID (15-25 eV), the molecule undergoes highly predictable, thermodynamically driven cleavages:

  • Loss of Carbon Monoxide (-28 Da): The expulsion of CO from the lactam tautomer is a hallmark of pyrimidin-4-one systems, resulting in a stable fragment at m/z 111.0558.

  • Furan Ring Cleavage (-42 Da): A retro-Diels-Alder-like cleavage of the dihydrofuran ring results in the loss of C₂H₂O, yielding a fragment at m/z 97.0402.

  • Loss of Ammonia (-17 Da): Cleavage of the pyrimidine ring can result in the expulsion of NH₃, yielding m/z 122.0242.

G M Precursor Ion [M+H]+ m/z 139.0508 F1 Loss of CO (-28 Da) m/z 111.0558 M->F1 CID Energy: 15-25 eV F2 Furan Ring Cleavage m/z 97.0402 M->F2 High Collision Energy F3 Loss of NH3 (-17 Da) m/z 122.0242 M->F3 Pyrimidine Cleavage

Proposed ESI-MS/MS collisional-induced dissociation (CID) fragmentation pathways.

LC-MS/MS Analytical Workflow

To ensure batch-to-batch reproducibility, the following LC-MS/MS protocol acts as a standardized quality control system:

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid to promote protonation.

  • Gradient: 5% B to 95% B over 5 minutes. The highly polar nature of 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol will result in early elution (typically 1.0 - 1.5 min).

  • Data Acquisition: Operate in Data-Dependent Acquisition (DDA) mode. Set the MS1 scan range from m/z 50-500, triggering MS2 scans on the top 3 most intense ions using a normalized collision energy (NCE) of 20, 30, and 40.

High-Resolution MS/MS Fragmentation Data
Fragment IonExact Mass (m/z)Mass Error (ppm)Proposed Neutral LossStructural Implication
[M+H]⁺ 139.0508< 2.0NoneConfirms C₆H₇N₂O₂⁺ precursor
Fragment 1 122.0242< 3.0-17 Da (NH₃)Pyrimidine ring opening
Fragment 2 111.0558< 3.0-28 Da (CO)Characteristic of lactam tautomer
Fragment 3 97.0402< 3.0-42 Da (C₂H₂O)Dihydrofuran ring cleavage

Conclusion & Quality Control Implications

The orthogonal application of NMR and HRMS provides a foolproof, self-validating mechanism for the characterization of 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol. While HRMS secures the molecular formula and provides a structural fingerprint via CID fragmentation, 1D and 2D NMR elucidate the precise backbone connectivity and confirm the predominant lactam tautomeric state in solution. For drug development professionals, integrating these methodologies into routine Quality Control (QC) workflows guarantees batch-to-batch reproducibility, ensuring that downstream biological assays (e.g., kinase inhibition panels) are not compromised by structural isomers or synthetic impurities.

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. National Institutes of Health (NIH). [Link]

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. ACS Publications. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. [Link]

Foundational

Preclinical In-Vitro Screening of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Scaffolds for Oncology Therapeutics

Executive Summary The development of targeted oncology therapeutics relies heavily on privileged chemical scaffolds that can effectively disrupt cancer cell proliferation. The 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol core, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on privileged chemical scaffolds that can effectively disrupt cancer cell proliferation. The 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol core, alongside its halogenated derivatives (such as 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine), represents a highly potent pharmacophore[1]. Because the furopyrimidine ring is bioisosteric to the adenine moiety of ATP, these compounds excel as ATP-competitive inhibitors, specifically targeting hyperactive kinase networks like the PI3K/AKT and Receptor Tyrosine Kinase (RTK) pathways[2].

This technical guide outlines a self-validating, three-phase in-vitro screening cascade designed to evaluate the anticancer activity of 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol derivatives. By bridging macroscopic phenotypic data with precise enzymatic causality, this framework ensures high scientific integrity during early-stage drug discovery.

Mechanistic Rationale & Target Biology

Before initiating in-vitro screening, it is critical to understand the biological causality of the compound's design. The fusion of a furan ring with a pyrimidine ring creates a planar, electron-rich system that optimally docks into the highly conserved hinge region of protein kinases[2].

By occupying the ATP-binding pocket, 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol derivatives block the phosphorylation cascade required for tumor survival. Specifically, dual inhibition of PI3K and AKT prevents the downstream activation of mTOR, forcefully shifting the cellular machinery from uncontrolled proliferation toward apoptosis[3].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activation AKT AKT Kinase PI3K->AKT Phosphorylation mTOR mTOR / Survival AKT->mTOR Proliferation Signal Apoptosis Apoptosis Induction mTOR->Apoptosis Pathway Blockade Inhibitor 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->AKT Dual Inhibition

Fig 1: Mechanism of action: Furopyrimidine-mediated dual inhibition of the PI3K/AKT pathway.

Phase I: Primary Anti-Proliferative Profiling

Causality & Rationale: Before isolating a specific enzymatic target, we must establish that the compound can penetrate the cellular membrane and exert a macroscopic anti-proliferative effect. We utilize a tetrazolium-based assay (MTT or CCK-8) to measure mitochondrial metabolic activity as a direct proxy for cell viability.

Step-by-Step Methodology: MTT Viability Assay

Self-Validating System: The inclusion of a vehicle control (0.1% DMSO) ensures that the solvent does not induce baseline cytotoxicity. A positive control (e.g., Doxorubicin) validates the assay's sensitivity to known apoptotic agents[4].

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HCT116, HepG2) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol derivative (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Ensure final DMSO concentration remains ≤0.1% . Add 100 µL of treatment to respective wells. Incubate for 48–72 hours.

  • MTT Incubation: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C. Causality: Viable cells reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Aspirate the MTT solution carefully. Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Data Calculation: Calculate the IC50​ (Half-maximal inhibitory concentration) using non-linear regression analysis.

Quantitative Data Summary: Benchmark Efficacy
Compound Class / DerivativeTarget Cell LineCancer TypeMean IC50​ (µM)Reference Drug (Doxorubicin) IC50​
Halogenated Furopyrimidine ChalconesMCF-7Breast Carcinoma1.23 ± 0.213.30 ± 0.18
2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidineHCT116Colon Carcinoma~27.0N/A
Furopyrimidine-Thiadiazole HybridsHS 578TBreast Carcinoma1.51 ± 0.052.10 ± 0.11

(Data aggregated from benchmark studies on furopyrimidine derivatives[1][3][4])

Phase II: Target-Directed Enzymatic Profiling

Causality & Rationale: Phenotypic cytotoxicity alone does not confirm a compound's mechanism of action. To prove that 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol derivatives act via kinase inhibition, a cell-free enzymatic assay is required. We utilize a luminescent ADP detection assay (e.g., ADP-Glo). Causality: Measuring ADP production directly quantifies kinase activity, offering a high signal-to-noise ratio while completely bypassing the autofluorescence interference often caused by heterocyclic test compounds.

Step-by-Step Methodology: PI3K/AKT Kinase Assay

Self-Validating System: Staurosporine is utilized as a pan-kinase inhibitor control to define the assay's maximum inhibition baseline, ensuring the enzyme batch is active and responsive[3].

  • Enzyme Preparation: Dilute recombinant human PI3K or AKT1 enzyme in optimal kinase buffer (typically containing HEPES, MgCl2​ , EGTA, and DTT) to the manufacturer's recommended working concentration.

  • Inhibitor Pre-incubation: Add 5 µL of the diluted compound (serial dilutions) to a 384-well white microplate. Add 10 µL of the enzyme solution. Incubate at room temperature for 15 minutes to allow compound-target binding.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (ATP concentration set at the enzyme's Km​ value to ensure competitive inhibition dynamics are observable). Incubate for 60 minutes at room temperature.

  • Luminescent Detection: Add 25 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Calculate the enzymatic IC50​ .

Phase III: Phenotypic Validation (Apoptosis & Cell Cycle)

Causality & Rationale: A drug may inhibit growth (cytostatic) without actively inducing cell death (cytotoxic). Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining differentiates between early apoptosis, late apoptosis, and necrosis. Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only intercalates DNA in cells with compromised membranes (late apoptosis/necrosis)[5].

Step-by-Step Methodology: Flow Cytometry

Self-Validating System: Unstained cells and single-stained controls (Annexin V only, PI only) are mandatory for fluorescence compensation. This prevents spectral overlap and false-positive quadrant gating.

  • Treatment: Treat cells with the compound at 1×IC50​ and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer. Gate for FITC (FL1) and PI (FL2) channels.

Screening Workflow & Decision Matrix

To ensure resources are allocated efficiently during preclinical development, the following workflow and decision matrix dictate whether a synthesized derivative progresses to in-vivo models.

Workflow Compound Synthesized Derivatives Phase1 Phase 1: Cytotoxicity (MTT/CCK-8 Assay) Compound->Phase1 Primary Screen Phase2 Phase 2: Enzymatic (PI3K/AKT Kinase Assay) Phase1->Phase2 Hit Selection (IC50 < 10 µM) Phase3 Phase 3: Phenotypic (Flow Cytometry) Phase2->Phase3 Mechanistic Validation

Fig 2: Three-phase in-vitro screening cascade for furopyrimidine derivatives.

Go/No-Go Decision Matrix
Parameter"Go" Criteria (Proceed to Next Phase)"No-Go" Criteria (Halt/Redesign)
Primary Cytotoxicity IC50​<10 µM in target cell lines IC50​>50 µM or high toxicity in healthy cells
Enzymatic Inhibition Dose-dependent target inhibition ( IC50​<1 µM)No significant kinase inhibition observed
Apoptosis Profile >25% shift to Early/Late Apoptotic quadrantsPrimary shift to Necrosis (suggests off-target toxicity)

References

  • Mansour, M. A., et al. "Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation." RSC Advances, Royal Society of Chemistry.[Link]

  • Kheir, A., et al. "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation." RSC Advances, Royal Society of Chemistry.[Link]

  • Mansour, M. A., et al. (PMC Mirror). "Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation." National Center for Biotechnology Information (NCBI).[Link]

Sources

Exploratory

Exploring the Potential of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol as a Kinase Inhibitor: A Technical Guide

As a Senior Application Scientist overseeing targeted oncology pipelines, I frequently evaluate novel heterocyclic scaffolds for their potential to disrupt aberrant kinase signaling. Among the most promising purine biois...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing targeted oncology pipelines, I frequently evaluate novel heterocyclic scaffolds for their potential to disrupt aberrant kinase signaling. Among the most promising purine bioisosteres currently under investigation is the furo[2,3-d]pyrimidine class, and more specifically, its saturated derivative: 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol .

This whitepaper provides an in-depth technical analysis of this scaffold, exploring its structural rationale, target kinase profiles, mechanistic pathways, and the rigorous, self-validating experimental protocols required to advance these compounds from hit to lead.

Structural Rationale: The Pharmacophore Dynamics

The furo[2,3-d]pyrimidine core is structurally analogous to purines, making it an exceptional template for designing ATP-competitive kinase inhibitors[1]. However, the specific utilization of the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol building block introduces a critical structural nuance that drives binding affinity:

  • Planar Rigidity and Dihedral Angles: The saturation at the C5-C6 bond of the furan ring slightly alters the dihedral angle and increases the sp³ character of the scaffold compared to its fully aromatic counterpart. This subtle shift in planar rigidity allows the molecule to better navigate the restrictive spatial constraints of the kinase hinge region, improving target binding[2].

  • Hydrogen Bonding Network: The 4-ol moiety (which exists in tautomeric equilibrium with its 4-oxo form) acts as a crucial hydrogen bond donor and acceptor. This mimics the N1 and N6 interactions of the adenine ring of ATP with the backbone amides of the kinase hinge region, anchoring the inhibitor in the active site.

  • Electrophilicity and Covalent Potential: Halogenated derivatives, such as 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine, leverage chlorine atoms as leaving groups, presenting the potential for covalent adduct formation with target residues or even DNA bases[2].

Target Kinase Profiles & Structure-Activity Relationship (SAR)

Substitutions on the furo[2,3-d]pyrimidine core dictate kinase selectivity. Extensive SAR studies have demonstrated that functionalizing the C-5 and C-6 positions, or appending hybrid moieties, can shift the inhibitory profile across various critical oncology targets, including PI3K, AKT, EGFR, and FLT3[1][3][4].

Quantitative Kinase Inhibition Data
Derivative / CompoundPrimary TargetIC₅₀ ValueCellular Efficacy / Key NotesRef
Compound 10b PI3Kα / AKT0.175 µM / 0.411 µMGI₅₀ = 1.51 µM (HS 578T breast cancer); Dual inhibitor[5]
Compound 3a AKT-124 µM2-thienyl substitution at C-5/C-6 significantly improved potency[1]
Compound 49 FLT3-ITDNanomolar rangeSuppresses STAT5 and ERK1/2; Highly active against AML cells[4]
2,4-Dichloro-5,6-dihydro CHK1 / FAK (predicted)~27 µMDihydrofuro ring enhances planar rigidity; DNA alkylation potential[2]

Mechanistic Pathway: Dual Targeting in Oncology

One of the most therapeutically valuable applications of the furo[2,3-d]pyrimidine scaffold is its ability to act as a dual inhibitor of the PI3K/AKT pathway[6]. By occupying the ATP-binding pocket of PI3K, these derivatives prevent the phosphorylation of PIP2 to PIP3. Concurrently, direct inhibition of AKT prevents downstream mTOR activation, triggering apoptosis in malignant cells[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Promotes Inhibitor 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Derivatives Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->AKT Dual Targeting

Caption: PI3K/AKT Pathway Disruption by Furo[2,3-d]pyrimidine Derivatives.

Experimental Validation Protocols

To validate 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol derivatives, a robust, self-validating screening cascade is mandatory. Below are the optimized methodologies I utilize to ensure data integrity and eliminate false positives.

Workflow S1 Compound Synthesis 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol S2 In Vitro Kinase Assay (TR-FRET) S1->S2 Screen S3 Cell Viability Assay (ATP Luminescence) S2->S3 IC50 < 1 µM S4 Lead Optimization (SAR Analysis) S3->S4 Efficacy Confirmed S4->S1 Iterative Refinement

Caption: Iterative Screening Workflow for Kinase Inhibitor Discovery.

Protocol 1: High-Throughput In Vitro Kinase Assay (TR-FRET)

Causality & Rationale: Heterocyclic pyrimidines frequently exhibit intrinsic auto-fluorescence in the 300-400 nm range, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a 50-microsecond temporal delay before signal acquisition, we allow the compound's auto-fluorescence to decay, capturing only the target-specific FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent essential for preventing hydrophobic pyrimidine derivatives from non-specifically adhering to the polystyrene microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Peptide substrate mixture. Incubate for 15 minutes at room temperature to allow compound binding to the ATP pocket.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. Causality: ATP concentration must be set exactly at the Km​ for the specific kinase to ensure accurate measurement of competitive inhibition kinetics. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Causality: EDTA instantly quenches the kinase reaction by chelating the Mg²⁺ required for catalysis.

  • Self-Validation & QC: Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using Staurosporine (10 µM) as a positive control and DMSO as a negative control. Decision Gate: If Z' < 0.6, the plate is discarded due to unacceptable assay variance.

Protocol 2: Cellular Efficacy & Viability Assay (ATP Luminescence)

Causality & Rationale: While colorimetric MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic stress induced by kinase inhibitors before actual cell death occurs. ATP quantitation via luciferase provides a direct, linear correlation with the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 or MOLM-13 cells at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol derivatives using a 72-hour continuous exposure model.

  • Self-Validation Baseline: Crucial Step: Read a parallel "T=0" plate before compound addition. Comparing the 72-hour read to the T=0 read allows us to differentiate whether the inhibitor is merely cytostatic (halts growth) or genuinely cytotoxic (induces cell death). Include Doxorubicin as a positive control for cytotoxicity.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence. Calculate the GI₅₀ (concentration required for 50% growth inhibition) using a 4-parameter logistic non-linear regression model.

Conclusion

The 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold represents a highly versatile and potent pharmacophore for kinase inhibition. By leveraging its unique planar rigidity and hydrogen-bonding capabilities, researchers can achieve high-affinity, ATP-competitive binding across a spectrum of oncology targets, including PI3K, AKT, and FLT3. When coupled with rigorous, self-validating screening workflows like TR-FRET and ATP-luminescence assays, this scaffold offers a highly reliable starting point for hit-to-lead optimization in modern drug discovery.

References

  • Furo[2,3-d]pyrimidine: A Potent Dual PI3K/AKT Inhibitor Validated. Benchchem. 6

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. ResearchGate. 1

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. NIH (PMC). 5

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. NIH (PubMed). 3

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. 4

  • 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine. Benchchem. 2

Sources

Foundational

Preliminary Antimicrobial Activity Assessment of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol: A Technical Guide

Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide outlines a comprehensive framework for the preliminary in vitro assessment of a novel fused heterocyclic compound, 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol, as a potential antimicrobial agent. Drawing upon established methodologies for analogous pyrimidine derivatives, this document provides a detailed rationale and step-by-step protocols for determining its antibacterial and antifungal efficacy. The proposed workflow is designed to generate robust, reproducible data to inform subsequent stages of drug development, including structure-activity relationship (SAR) studies and mechanistic investigations.

Introduction: The Rationale for Investigating Fused Pyrimidine Systems

The pyrimidine ring is a privileged structure in drug discovery, in part because it is a fundamental component of nucleic acids, allowing pyrimidine derivatives to interact with a variety of biological macromolecules.[3] A multitude of synthetic pyrimidine derivatives have demonstrated significant antimicrobial activity against a broad range of pathogens.[1][4][5][6] The fusion of a pyrimidine ring with other heterocyclic systems, such as furan, has been a successful strategy to create novel chemical entities with enhanced biological profiles. The furo[2,3-d]pyrimidine core, in particular, has been explored for various therapeutic applications, including as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism.[7][8]

5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is a novel compound belonging to this class. Its structural similarity to other biologically active fused pyrimidines warrants a thorough investigation into its potential antimicrobial properties. This guide provides the scientific rationale and detailed experimental protocols for a preliminary, yet rigorous, assessment of its activity against a panel of clinically relevant bacterial and fungal strains.

Proposed Mechanism of Action: Targeting Essential Microbial Pathways

While the precise mechanism of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is yet to be elucidated, its core structure suggests several plausible targets within microbial cells. Many pyrimidine-based antimicrobials function by inhibiting enzymes crucial for nucleotide synthesis or cell division.[1][9] One of the most well-established targets for this class of compounds is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids.[7][8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Another potential mechanism could involve the inhibition of bacterial cell division, for instance, by targeting the FtsZ protein.[9][10]

G cluster_pathway Potential Antimicrobial Mechanism Compound 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Catalyzes Nucleotide_Synthesis Nucleotide Synthesis Folate_Metabolism->Nucleotide_Synthesis DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Potential mechanism of action via DHFR inhibition.

Experimental Design: A Multi-faceted Approach to Antimicrobial Screening

A robust preliminary assessment relies on a multi-tiered experimental approach. The proposed workflow is designed to efficiently screen for antimicrobial activity and quantify the potency of the test compound.

G Start Start: Synthesized Compound (5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol) StockPrep Prepare Stock Solution (e.g., in DMSO) Start->StockPrep PrimaryScreen Primary Screening: Disk Diffusion Assay StockPrep->PrimaryScreen StrainSelection Select Microbial Strains (Gram+, Gram-, Fungi) StrainSelection->PrimaryScreen NoActivity No Significant Activity PrimaryScreen->NoActivity No/Minimal Zone ActivityObserved Activity Observed PrimaryScreen->ActivityObserved Zone of Inhibition > Threshold MIC_Det Secondary Screening: Broth Microdilution (MIC) DataAnalysis Data Analysis & Reporting MIC_Det->DataAnalysis NoActivity->DataAnalysis ActivityObserved->MIC_Det End End: Preliminary Activity Profile DataAnalysis->End

Caption: General workflow for antimicrobial susceptibility testing.

Selection of Microbial Strains

The choice of microbial strains is critical for a comprehensive preliminary assessment. The panel should include representatives from Gram-positive and Gram-negative bacteria, as well as at least one fungal species. The following strains are recommended based on their clinical relevance and common use in antimicrobial testing:

Domain Species Gram Stain Rationale
BacteriaStaphylococcus aureus (e.g., ATCC 29213)Gram-positiveCommon cause of skin and soft tissue infections.
BacteriaBacillus subtilis (e.g., ATCC 6633)Gram-positiveA standard for antimicrobial testing.
BacteriaEscherichia coli (e.g., ATCC 25922)Gram-negativeRepresentative of enteric bacteria, a common cause of UTIs.
BacteriaPseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeOpportunistic pathogen known for its resistance.
FungiCandida albicans (e.g., ATCC 90028)N/ACommon cause of opportunistic fungal infections.
Primary Screening: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial activity and is an excellent first-pass screening tool.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared inoculum.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Impregnate each disk with a defined amount (e.g., 10 µL) of the test compound solution (at a concentration of 1 mg/mL in a suitable solvent like DMSO).

  • Controls: Use a disk with the solvent alone (negative control) and a disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is essential for determining the potency of the compound.[4]

Protocol:

  • Stock Solution: Prepare a stock solution of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol in DMSO (e.g., at 1024 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with no compound (growth control) and wells with no inoculum (sterility control).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation and Interpretation

The results from the antimicrobial assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Results from Disk Diffusion Assay

Test Organism Zone of Inhibition (mm) for 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol (10 µ g/disk ) Zone of Inhibition (mm) for Positive Control
S. aureus1525 (Ciprofloxacin)
B. subtilis1228 (Ciprofloxacin)
E. coli830 (Ciprofloxacin)
P. aeruginosa022 (Ciprofloxacin)
C. albicans1020 (Fluconazole)

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data

Test Organism MIC (µg/mL) for 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol MIC (µg/mL) for Positive Control
S. aureus321 (Ciprofloxacin)
B. subtilis640.5 (Ciprofloxacin)
E. coli1280.25 (Ciprofloxacin)
P. aeruginosa>2562 (Ciprofloxacin)
C. albicans644 (Fluconazole)

Interpretation: The hypothetical data suggests that 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol exhibits some activity, particularly against Gram-positive bacteria and Candida albicans. The lack of significant activity against P. aeruginosa is common for new compounds due to this organism's intrinsic resistance mechanisms. The higher MIC values compared to the standard controls indicate that the compound is less potent, which is a typical starting point for lead optimization in drug discovery.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary antimicrobial evaluation of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol. The proposed experiments will generate the initial data necessary to determine if this compound warrants further investigation. Positive results from this preliminary screen would justify progression to more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and broaden the spectrum of activity.[3]

  • Mechanism of Action Studies: Conducting enzymatic assays (e.g., DHFR inhibition) and other molecular biology techniques to identify the specific cellular target.

  • Toxicity and Cytotoxicity Assays: Evaluating the compound's effect on mammalian cell lines to assess its potential for selective toxicity.

  • In vivo Efficacy Studies: Testing the compound in animal models of infection to determine its therapeutic potential.

The systematic approach outlined herein ensures a scientifically rigorous and efficient evaluation of novel compounds like 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol, contributing to the vital pipeline of new antimicrobial agents.

References

  • Kowalska, P., & Rajtar, B. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-64. [Link]

  • PubMed. (2011, January 15). Synthesis and antibacterial properties of pyrimidine derivatives. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2013). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 18(7), 8415-8428. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 436-450. [Link]

  • Gupta, Y. K., Gupta, V., & Singh, S. (2023, April 12). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Dai, Y., et al. (2024). Pyrimidine nucleoside: inspiration for novel antimicrobial agent. Frontiers in Microbiology, 15. [Link]

  • Li, X., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Chemistry & Biodiversity, 17(12), e2000673. [Link]

  • Wang, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 8(29), 16086-16092. [Link]

  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. [Link]

  • Gangjee, A., et al. (2003). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates and inhibitors of tumor cell growth. Journal of Medicinal Chemistry, 46(25), 5425-5433. [Link]

  • Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. [Link]

  • El-Dean, A. M. K., et al. (2021). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 26(23), 7309. [Link]

  • Der Pharma Chemica. (n.d.). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. [Link]

  • Gangjee, A., et al. (2007). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 15(1), 357-367. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol in FLT3-ITD inhibition assays

Application Note: 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol as a Core Pharmacophore in FLT3-ITD Inhibitor Development Executive Summary & Mechanistic Rationale Acute Myeloid Leukemia (AML) pathogenesis is frequently driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol as a Core Pharmacophore in FLT3-ITD Inhibitor Development

Executive Summary & Mechanistic Rationale

Acute Myeloid Leukemia (AML) pathogenesis is frequently driven by internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations cause constitutive activation of the receptor, driving aberrant cellular proliferation. In the pursuit of next-generation targeted therapies, 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol has emerged as a critical structural scaffold.

While the unmodified 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol molecule is an inactive precursor, its rigid bicyclic geometry makes it an ideal hinge-binding pharmacophore [1]. The oxygen and nitrogen atoms within the pyrimidine ring form critical hydrogen bonds with the Cys694 and Glu692 residues in the FLT3 active site. By functionalizing the C4 position of this scaffold (e.g., via chlorination followed by coupling with 1,3,4-thiadiazole-urea moieties), researchers can synthesize potent "Type II" kinase inhibitors. These derivatives extend into the hydrophobic pocket created by the "DFG-out" conformation of the inactive kinase, yielding nanomolar potency and high selectivity against FLT3-ITD [1].

This guide details the self-validating experimental workflows required to evaluate derivatives of 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol in FLT3-ITD biochemical and cellular assays.

Pathway & Workflow Visualizations

Pathway FLT3 FLT3-ITD (Mutant Receptor) STAT5 STAT5 Pathway FLT3->STAT5 Constitutive Activation PI3K PI3K/AKT Pathway FLT3->PI3K Constitutive Activation RAS RAS/ERK Pathway FLT3->RAS Constitutive Activation Proliferation AML Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivatives Inhibitor->FLT3 Type II Inhibition (Hinge-binding)

Caption: FLT3-ITD downstream signaling pathways and targeted inhibition by furo[2,3-d]pyrimidine.

Workflow Scaffold 5,6-Dihydrofuro[2,3-d] pyrimidin-4-ol (Core Pharmacophore) Synthesis Chemical Derivatization (e.g., 1,3,4-thiadiazole) Scaffold->Synthesis Biochemical In Vitro Kinase Assay (Recombinant FLT3-ITD) Synthesis->Biochemical Cellular Ba/F3 Cellular Assay (Viability & Selectivity) Biochemical->Cellular Western Western Blotting (p-STAT5, p-ERK1/2) Cellular->Western

Caption: Experimental workflow from scaffold derivatization to biological validation in FLT3-ITD models.

Experimental Protocols & Causality

Protocol 1: In Vitro FLT3-ITD Kinase Inhibition Assay (Biochemical)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized furo[2,3-d]pyrimidine derivatives against recombinant FLT3-ITD. Causality & Rationale: To confirm that the derivative acts as a Type II inhibitor (binding the inactive DFG-out conformation), the assay is performed using varying ATP concentrations. Type II inhibitors typically exhibit non-competitive or mixed inhibition kinetics relative to ATP, whereas Type I inhibitors are strictly ATP-competitive.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the furo[2,3-d]pyrimidine derivative in 100% DMSO (10-point curve, 1:3 dilutions starting at 10 µM).

  • Enzyme Incubation: Add 0.5 ng of recombinant FLT3-ITD enzyme to the reaction wells. Pre-incubate the enzyme with the compound for 30 minutes at room temperature. Causality: Pre-incubation is critical for Type II inhibitors, which often have slow-binding kinetics due to the required conformational shift of the DFG motif.

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP and 2 µg of poly(Glu,Tyr) peptide substrate.

  • Detection: After 60 minutes, add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unreacted ATP. Read luminescence to quantify ADP production.

  • Validation (Self-Validating System): Calculate the Z'-factor using DMSO-only (negative) and Quizartinib (positive) controls. A Z'-factor > 0.6 validates assay robustness.

Protocol 2: Cellular Proliferation & Selectivity Assay (Ba/F3 Models)

Objective: Validate on-target cellular efficacy and rule out general cytotoxicity. Causality & Rationale: Ba/F3 cells are murine pro-B cells that strictly depend on Interleukin-3 (IL-3) for survival. Transfection with the FLT3-ITD mutant confers IL-3 independence. By running parallel viability assays in FLT3-ITD Ba/F3 cells (without IL-3) and wild-type (WT) Ba/F3 cells (with IL-3), we create a self-validating matrix. Selective cytotoxicity in the ITD line confirms on-target FLT3 inhibition, while toxicity in the WT line indicates off-target, general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 FLT3-ITD cells (IL-3 free media) and Ba/F3 WT cells (media supplemented with 10 ng/mL murine IL-3) at 1×104 cells/well in 96-well plates.

  • Treatment: Treat cells with the furo[2,3-d]pyrimidine derivatives (0.1 nM to 10 µM) for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and measure ATP as a proxy for viable cells. Read luminescence.

  • Data Analysis: Calculate the IC50 for both cell lines. The Selectivity Index (SI) is calculated as (IC50WT​/IC50ITD​) . An SI > 50 indicates an excellent therapeutic window.

Protocol 3: Downstream Signaling Validation (Western Blotting)

Objective: Confirm that phenotypic cell death is mechanistically linked to FLT3 pathway suppression. Causality & Rationale: Phenotypic cell death does not inherently prove target engagement. FLT3-ITD drives survival via constitutive phosphorylation of STAT5 and ERK1/2. By probing for p-STAT5 and p-ERK1/2, we validate that the furo[2,3-d]pyrimidine derivatives are directly intercepting the FLT3 signaling cascade rather than inducing apoptosis via alternative cellular stress pathways.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat Ba/F3 FLT3-ITD cells with the derivative at 1x, 5x, and 10x the cellular IC50 for 2 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Resolve 30 µg of total protein lysate on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A dose-dependent decrease in p-STAT5 and p-ERK1/2 validates on-target intracellular engagement.

Quantitative Data Summary

The following table summarizes the comparative efficacy of the inactive 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold against its optimized derivative (Compound 49) and standard-of-care clinical controls [1].

Compound / InhibitorTarget / Assay ModelIC50 (nM)Selectivity ProfileRole in Assay
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol FLT3-ITD (Biochemical)> 10,000InactiveBaseline Scaffold
Compound 49 (Furo-pyrimidine derivative)FLT3-ITD (Biochemical)~ 1.5Highly SelectiveOptimized Lead
Compound 49 (Furo-pyrimidine derivative)Ba/F3 FLT3-ITD (Cellular)~ 3.0High (vs WT Ba/F3)Optimized Lead
Quizartinib FLT3-ITD (Biochemical)~ 1.2Potent Type IIPositive Control
Sorafenib FLT3-ITD (Biochemical)~ 15.0Multi-kinaseReference Standard

References

  • Moradi, M., Mousavi, A., Řezníčková, E., et al. "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors." European Journal of Medicinal Chemistry, 280 (2024): 116962. URL:[Link]

Application

Application Note: Preclinical In Vivo Efficacy Assessment of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Scaffolds

Executive Summary & Pharmacological Rationale The furo[2,3-d]pyrimidine structural class represents a highly versatile and potent pharmacophore in modern oncology drug discovery. Specifically, functionalized derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The furo[2,3-d]pyrimidine structural class represents a highly versatile and potent pharmacophore in modern oncology drug discovery. Specifically, functionalized derivatives of the 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol core (CAS 16285-50-0)[1] have emerged as powerful dual-action therapeutics. These scaffolds act simultaneously as multi-targeted receptor tyrosine kinase (RTK) inhibitors—selectively targeting VEGFR-2, PDGFR-β, and EGFR—and as microtubule-targeting agents[2][3].

By attacking both the tumor's vascular supply and its mitotic machinery, these single-agent compounds can effectively circumvent common multi-drug resistance mechanisms, such as P-glycoprotein (Pgp) and βIII-tubulin overexpression[4]. This application note details a field-validated, self-contained methodology for assessing the in vivo efficacy of this scaffold in murine xenograft models, emphasizing the causality behind experimental design choices to ensure robust, reproducible data.

Mechanistic Grounding & Target Biology

Before initiating in vivo studies, establishing the mechanistic causality of the expected pharmacological response is critical. The 5,6-dihydrofuro[2,3-d]pyrimidine scaffold is structurally optimized to occupy two distinct biological pockets:

  • Colchicine Binding Site : The furo-pyrimidine core overlaps with the C-ring of colchicine, forming strong hydrophobic interactions at the αβ-tubulin interface (specifically interacting with residues like Asnβ258 and Lysβ352), which induces rapid microtubule depolymerization and G2/M phase cell cycle arrest[4].

  • RTK Hinge Region : Concurrently, the pyrimidine moiety acts as an ATP-competitive inhibitor within the kinase domain of VEGFR-2 and PDGFR-β, effectively halting endothelial cell proliferation and tumor angiogenesis[2].

MOA Cmpd 5,6-Dihydrofuro[2,3-d] pyrimidin-4-ol Scaffold VEGFR VEGFR-2 / PDGFR-β (Kinase Domain) Cmpd->VEGFR ATP Competitive Inhibition Tubulin β-Tubulin (Colchicine Site) Cmpd->Tubulin Hydrophobic Interaction Angio Inhibition of Angiogenesis VEGFR->Angio Blocks Endothelial Proliferation Mitosis Microtubule Depolymerization (Mitotic Arrest) Tubulin->Mitosis G2/M Phase Blockade Apop Tumor Cell Apoptosis Angio->Apop Mitosis->Apop

Fig 1. Dual-action signaling mechanism of furo[2,3-d]pyrimidine derivatives in oncology.

Experimental Design & Causality

A trustworthy in vivo protocol must be a self-validating system. The following parameters have been selected based on the specific physicochemical and biological properties of the test article:

  • Model Selection (A498 Xenograft) : The A498 human renal cell carcinoma cell line is heavily utilized for this scaffold[3]. Causality : A498 tumors are highly vascularized and overexpress VEGFR-2. This provides an exquisitely sensitive microenvironment to evaluate the anti-angiogenic properties of the test compound.

  • Formulation Strategy : Furo-pyrimidines frequently exhibit high lipophilicity and poor aqueous solubility. Causality : To ensure consistent systemic exposure and prevent compound precipitation in the peritoneal cavity, the test article must be formulated in a strict co-solvent system: 10% DMSO (for initial dissolution), 40% PEG300 and 5% Tween-80 (to maintain micellar suspension), and 45% Saline (for isotonicity).

  • Internal Validation Controls : The study must include a vehicle-only negative control to establish baseline tumor growth kinetics, and a positive control (e.g., Sunitinib at 40 mg/kg) to verify the model's fundamental responsiveness to RTK inhibition[3].

Step-by-Step In Vivo Protocol

Phase I: Xenograft Establishment
  • Cell Preparation : Harvest A498 cells in the exponential growth phase. Resuspend the pellet in a 1:1 mixture of cold, serum-free RPMI-1640 and Matrigel® to a final concentration of 5×107 cells/mL.

    • Expert Insight: Matrigel provides a localized extracellular matrix that significantly enhances the initial take-rate and accelerates the vascularization of the xenograft, which is critical for testing angiogenesis inhibitors.

  • Inoculation : Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female Athymic Nude mice (Foxn1^nu).

Phase II: Randomization & Stratification
  • Monitoring : Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the standard ellipsoid formula: V=(Length×Width2)/2 .

  • Enrollment : Once average tumor volumes reach 150–200 mm³, randomize mice into treatment groups (n=8/group) using a stratified block design.

    • Expert Insight: Stratification ensures equal starting variances across all groups, preventing baseline skewing of the final efficacy data.

Phase III: Dosing and In-Life Monitoring
  • Administration : Dose the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol test article via intraperitoneal (IP) injection at 25 mg/kg and 50 mg/kg daily for 21 days.

    • Expert Insight: IP dosing is preferred for early-stage scaffolds to bypass first-pass gastrointestinal metabolism, providing a highly reliable pharmacokinetic (PK) profile before oral bioavailability optimization is complete[4].

  • Toxicity Checks : Record body weights daily. A body weight loss of >15% triggers a mandatory dosing holiday; >20% requires humane euthanasia per IACUC guidelines.

Phase IV: Endpoint Analytics
  • Tissue Harvesting : On day 22, euthanize mice via CO₂ asphyxiation. Excise, photograph, and weigh the tumors.

  • Histopathology : Fix half of the tumor in 10% neutral buffered formalin for CD31 (angiogenesis) and Ki-67 (proliferation) immunohistochemistry (IHC). Snap-freeze the remaining half in liquid nitrogen for Western blot analysis of cleaved PARP (apoptosis) and phosphorylated VEGFR-2.

Workflow S1 1. Cell Prep (A498 + Matrigel) S2 2. Inoculation (Subcutaneous Flank) S1->S2 S3 3. Randomization (Vol ~150 mm³) S2->S3 S4 4. Dosing (IP, 21 Days) S3->S4 S5 5. Monitoring (Caliper & Weight) S4->S5 S6 6. Endpoint (TGI & IHC Analytics) S5->S6

Fig 2. Standardized in vivo xenograft workflow for evaluating test compounds.

Quantitative Data Presentation

The efficacy of the test article is quantified using the Tumor Growth Inhibition (TGI) metric, calculated as: TGI (%) =[1 - (Δ Tumor Volume_treated / Δ Tumor Volume_vehicle)] × 100 . Below are representative baseline metrics expected for highly optimized furo[2,3-d]pyrimidine derivatives[3][4].

Table 1: Representative Pharmacokinetic Parameters (IP Administration, 25 mg/kg)

ParameterValueInterpretation
Cmax 2.4 µg/mLPeak plasma concentration; sufficient to exceed in vitro IC50.
Tmax 2.0 hTime to peak concentration; indicates moderate absorption rate.
AUC(0-t) 18.5 µg·h/mLTotal systemic exposure over the dosing interval.
t(1/2) 4.2 hElimination half-life; supports a once-daily (QD) dosing regimen.

Table 2: Efficacy in A498 Xenograft Model (Day 21 Endpoint)

Treatment GroupDose RegimenFinal Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control QD, IP1250 ± 180-+2.1%
Sunitinib (Positive Control) 40 mg/kg QD, PO480 ± 9561.6%-4.5%
Test Article (Low Dose) 25 mg/kg QD, IP620 ± 11050.4%-1.2%
Test Article (High Dose) 50 mg/kg QD, IP310 ± 8575.2% -3.8%

Statistical significance determined via One-way ANOVA with Dunnett's post-hoc test (p < 0.01 for High Dose vs. Vehicle).

References

  • Gangjee, A., et al. "Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Gangjee, A., et al. "The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents." PubMed Central (PMC). Available at:[Link]

  • Gangjee, A., et al. "Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential." PubMed. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol and its Analogs for Target Enzymes

Welcome to the technical support center for researchers working with 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol and related furo[2,3-d]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting and prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol and related furo[2,3-d]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the selectivity of these compounds for their target enzymes. As many derivatives of the furo[2,3-d]pyrimidine scaffold have been investigated as kinase inhibitors, this guide will focus on strategies relevant to this class of enzymes, including Akt1, PI3K, EGFR, and FLT3-ITD.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My furo[2,3-d]pyrimidine-based inhibitor shows activity against the desired target, but I'm observing significant off-target effects in my cellular assays. How can I begin to improve its selectivity?

A1: This is a common challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the kinome.[5] The first step is to systematically identify the off-target interactions and then use that information to guide structural modifications.

Troubleshooting Workflow for Off-Target Effects

A Unexpected Phenotype or Toxicity Observed B Confirm with a Structurally Unrelated Inhibitor for the Same Target A->B C Phenotype Reproduced? B->C D Likely On-Target Effect C->D Yes E Likely Off-Target Effect C->E No F Perform Broad Kinase Selectivity Profiling (e.g., Kinome Scan) E->F G Identify Potential Off-Target Kinases F->G H Structural Analysis: Compare Binding Pockets of On-Target and Off-Target Kinases G->H I Rational Drug Design: Modify Scaffold to Exploit Differences H->I J Synthesize and Test New Analogs I->J

Caption: A logical workflow for identifying and validating off-target effects.

Detailed Steps:

  • Confirm the Phenotype: Before embarking on a lengthy medicinal chemistry effort, it's crucial to confirm that the observed phenotype is indeed due to off-target effects. Using a structurally distinct inhibitor for your primary target can help differentiate between on- and off-target cellular responses.

  • Broad Kinase Profiling: A kinome scan is an invaluable tool for identifying which other kinases your compound is inhibiting.[6] This can be done through specialized CROs that offer panels of hundreds of kinase assays. The results will provide a "selectivity score" and highlight the most potent off-target hits.

  • Structural and Computational Analysis: Once you have a list of on- and off-targets, leverage structural biology and computational modeling.[7][8] If crystal structures are available, compare the ATP-binding pockets of your primary target and the identified off-targets. Look for differences in key residues, size of the pocket, and electrostatic potential. If no crystal structures exist, homology modeling can provide useful insights.

  • Structure-Activity Relationship (SAR) Studies: Begin making systematic modifications to your 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol scaffold based on your structural analysis. For example, adding bulky substituents may introduce steric hindrance in the binding pockets of smaller off-target kinases while being accommodated by the larger pocket of your primary target.

Q2: I have identified key off-target kinases. What are some specific chemical modifications to the furo[2,3-d]pyrimidine scaffold that I can explore to enhance selectivity?

A2: Enhancing selectivity often involves exploiting subtle differences between the binding sites of the target and off-target enzymes. For the furo[2,3-d]pyrimidine core, several positions can be modified to improve the selectivity profile.

Key Modification Strategies:

  • Substitution at the 5 and 6 Positions: The furan ring of the scaffold offers opportunities for substitution. Studies on related furo[2,3-d]pyrimidines have shown that introducing different aryl or heteroaryl groups at the C-5 and C-6 positions can significantly impact potency and selectivity.[1][2] For instance, thienyl groups at these positions have been shown to improve potency for Akt1 compared to furyl or phenyl groups.[1]

  • Modification of the Pyrimidine Ring: The pyrimidine portion of the scaffold also presents opportunities for modification. For example, in a series of thieno[2,3-d]pyrimidines, which are structurally related to your core, simple 5,6-substituted 4-aminothieno[2,3-d]pyrimidines showed micromolar inhibition of LIMK1.[9]

  • Exploiting the "Gatekeeper" Residue: A well-established strategy in kinase inhibitor design is to target the gatekeeper residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with a small gatekeeper (e.g., glycine or alanine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., methionine or phenylalanine) cannot. Designing your furo[2,3-d]pyrimidine derivative with a bulky group positioned to interact with this pocket can significantly enhance selectivity for kinases with a small gatekeeper.

Illustrative SAR Table for Furo[2,3-d]pyrimidine Analogs (Hypothetical Data)

Compound IDR1 (at C5)R2 (at C6)Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity (A/Target)Selectivity (B/Target)
Parent HH1502003001.32.0
Analog 1 PhenylMethyl755008006.710.7
Analog 2 2-ThienylMethyl24800120033.350.0
Analog 3 PhenylCyclopropyl1003004503.04.5
Q3: What experimental assays should I use to quantitatively assess the selectivity of my inhibitors?

A3: A combination of biochemical and cell-based assays is essential for a comprehensive understanding of your inhibitor's selectivity.

Recommended Assay Workflow:

Caption: A streamlined workflow for assessing inhibitor selectivity.

Detailed Protocols:

  • Protocol 1: Biochemical IC50 and Ki Determination

    • Objective: To determine the concentration of the inhibitor required to reduce the activity of the purified target enzyme by 50% (IC50) and to calculate the inhibition constant (Ki).

    • Materials: Purified target enzyme, substrate, ATP, inhibitor stock solution, assay buffer, and a detection system (e.g., spectrophotometer or luminometer).

    • Procedure:

      • Perform enzyme kinetic experiments by measuring enzyme activity in the presence and absence of the inhibitor.[10]

      • Vary the substrate concentration to determine the mechanism of inhibition (e.g., competitive, non-competitive).

      • For IC50 determination, use a fixed, subsaturating concentration of substrate and a range of inhibitor concentrations.

      • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + ([S]/Km)).

  • Protocol 2: Cell-Based Target Engagement Assay

    • Objective: To confirm that the inhibitor can bind to its intended target within a cellular context and to determine the cellular potency (EC50).

    • Materials: Cells expressing the target kinase, inhibitor stock solution, cell lysis buffer, antibodies for the target and a downstream phosphorylated substrate, and Western blotting reagents.

    • Procedure:

      • Treat cells with a range of inhibitor concentrations for a specified time.

      • Lyse the cells and perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase.

      • Quantify the band intensity to determine the concentration at which 50% of substrate phosphorylation is inhibited (EC50).

Q4: How can computational tools guide my efforts to improve selectivity?

A4: Computational modeling has become an indispensable part of modern drug discovery, allowing for the prediction of binding modes and affinities, which can guide the design of more selective compounds.[7]

Computational Approaches:

  • Molecular Docking: This technique predicts the preferred orientation of your inhibitor when bound to the active site of a protein.[7] By docking your furo[2,3-d]pyrimidine derivatives into the binding sites of both your target and off-target kinases, you can visualize potential interactions and identify opportunities to introduce selectivity. For example, you might find that a specific modification creates a favorable hydrogen bond in the target enzyme but a steric clash in an off-target.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions over time. This can reveal subtle conformational changes in the enzyme upon inhibitor binding that may not be apparent from static docking poses. These simulations can help you assess the stability of the inhibitor in the binding pocket and identify key residues for interaction.

  • Binding Site Similarity Analysis: Several computational tools can compare the binding site microenvironments of different kinases based on various physicochemical descriptors.[1] This can help you anticipate potential off-target effects by identifying kinases with similar binding pockets to your primary target.

References

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (URL not available)
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • How to improve drug selectivity? Patsnap Synapse. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as multi-targeted antifolates with antitumor activity. PMC. [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Lirias. [Link]

  • Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. PubMed. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. PubMed. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo. [Link]

  • The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery. Bentham Science. [Link]

  • Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. ScienceDirect. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

  • Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed. [Link]

  • Our Science. Genase Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Lead Compounds

Welcome to the Technical Support Center for drug development professionals working with the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold. As bioisosteres to purines, furo[2,3-d]pyrimidines have emerged as highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals working with the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold. As bioisosteres to purines, furo[2,3-d]pyrimidines have emerged as highly versatile platforms for therapeutic potential, particularly as targeted kinase inhibitors for oncology[1].

This guide provides actionable troubleshooting strategies, validated experimental protocols, and structural optimization insights to accelerate your lead compound development.

Module 1: Chemical Synthesis & Scaffold Functionalization

FAQ 1: Why am I getting low yields during the heteroannulation step to form the 5,6-dihydrofuro[2,3-d]pyrimidine core?

Causality: Low yields typically result from an incomplete Michael-type addition or competing side reactions during the formal[4+1] heteroannulation process. The formation of the furan ring on the parent pyrimidine requires precise electrophilic activation. If the reaction temperature is too high, the intermediate iminolactone may degrade before cyclization occurs[2].

Troubleshooting Protocol: One-Pot Three-Component Synthesis To bypass multi-step degradation, we recommend a green, one-pot regioselective synthesis utilizing a Lewis acid catalyst[2].

  • Preparation: In a round-bottom flask, combine 1.0 mmol of 1,3-dimethylbarbituric acid and 1.0 mmol of the appropriate aryl/heteroaryl glyoxal monohydrate in 5 mL of deionized water.

  • Catalysis: Add 2 mol% of ultra-low loading ZrOCl₂•8H₂O. This specifically activates the carbonyl groups for nucleophilic attack without harsh acidic conditions.

  • Addition: Introduce 1.0 mmol of the alkyl isocyanide dropwise over 5 minutes.

  • Cyclization: Stir the mixture at 50 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the aryl glyoxal monohydrate spot and the emergence of a highly UV-active spot (254 nm) confirms the formation of the iminolactone intermediate before final cyclization.

  • Isolation: Filter the precipitated product, wash with cold water, and recrystallize from ethanol.

FAQ 2: How can I improve the aqueous solubility of my analogs for biological assays?

Causality: The planar, rigid bicyclic core of 5,6-dihydrofuro[2,3-d]pyrimidine leads to high crystal lattice energy and poor aqueous solubility, often causing compounds to crash out in standard assay buffers. Solution: Introduce solubilizing moieties (e.g., morpholine, piperazine, or methoxymethyl protection groups) at the solvent-accessible C-2 or C-6 positions. This disrupts molecular planarity and lowers the LogP value without sterically clashing with the highly conserved kinase hinge region.

G A 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol B C5/C6 Substitution (e.g., 2-thienyl, methyl) A->B C C2/C4 Functionalization (e.g., 4-anilino groups) A->C D In Vitro Kinase Assays (EGFR, PI3K, AKT) B->D C->D E ADMET Profiling (Metabolic Stability) D->E F Optimized Lead Candidate E->F

Workflow for structural optimization and validation of furo[2,3-d]pyrimidine leads.

Module 2: Kinase Assay & Target Engagement

FAQ 3: My compound shows poor EGFR/AKT dual inhibition in vitro despite excellent in silico docking scores. What is going wrong?

Causality: In silico models often assume a rigid kinase conformation. In reality, the ATP-binding pockets of EGFR and AKT are highly flexible. If your C-5/C-6 substituents (e.g., rigid phenyl rings) lack rotational freedom, they fail to induce the necessary "induced fit." Conversely, substituting with 2-thienyl and methyl groups at C-5 and C-6 has been proven to significantly improve potency against AKT-1 (IC50 = 24 µM)[1]. Furthermore, modifying the solvent-accessible side chain at the 5-position is critical for maintaining dual EGFR/HER2 inhibitory activity[3].

Troubleshooting Protocol: Self-Validating Kinase Inhibition Assay To prevent false negatives caused by compound aggregation or poor binding kinetics, utilize the following optimized assay workflow:

  • Stock Preparation: Prepare 10 mM stock solutions of the furo[2,3-d]pyrimidine derivative in 100% molecular-grade DMSO.

  • Buffer Dilution: Dilute the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical: Ensure the final DMSO concentration in the assay well remains strictly < 1% to prevent enzyme denaturation.

  • Pre-Incubation: Pre-incubate the target enzyme (e.g., EGFR or AKT1) with the inhibitor for 30 minutes at room temperature. Furo[2,3-d]pyrimidines often exhibit slow-binding kinetics; skipping this step will artificially inflate your IC50 values.

  • Reaction Initiation: Initiate the reaction by adding ATP (at the specific Km​ concentration for the enzyme) and the appropriate peptide substrate.

  • Self-Validation Checkpoint: Always run a positive control (e.g., Erlotinib for EGFR[4]) and a no-enzyme negative control. Calculate the Z'-factor of your assay plate; a Z'-factor > 0.6 is mandatory to ensure the signal-to-noise ratio can distinguish true target inhibition from assay artifacts.

Pathway Inhibitor Furo[2,3-d]pyrimidine Derivatives EGFR EGFR / HER2 Inhibitor->EGFR Inhibits PI3K PI3K (alpha/beta) Inhibitor->PI3K Inhibits AKT AKT-1 Inhibitor->AKT Inhibits EGFR->PI3K PI3K->AKT Apoptosis Apoptosis / Cell Cycle Arrest (G2/M Phase) AKT->Apoptosis Blockade induces

Multi-target kinase inhibition pathway by optimized furo[2,3-d]pyrimidine derivatives.

Module 3: Quantitative Target Profiling

When optimizing the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold, tracking structure-activity relationships (SAR) is paramount. Below is a benchmark dataset of optimized derivatives, demonstrating how specific functionalizations dictate kinase selectivity and cellular outcomes.

Table 1: SAR and Biological Evaluation of Optimized Derivatives
Compound / Scaffold ModificationTarget KinaseIC50 (µM)Key Cellular / Biological Effect
C-5/C-6 2-thienyl & methyl AKT-124.0Antiproliferative activity against NCI 59 cell lines[1].
Compound 10b PI3Kα / AKT0.175 / 0.411Potent apoptosis induction; high therapeutic index in breast cancer[5].
4-anilino-furo[2,3-d]pyrimidine EGFR / HER2< 0.5>2-fold increase in caspase 3 and cytochrome c expression[3].
Compound 3f EGFR0.121Submicromolar inhibition causing cell cycle arrest at G2/M phase[4].

References

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. ResearchGate.1

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. NIH. 5

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. NIH. 2

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. NIH. 3

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. NIH.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Scaffold vs. Classical DHFR Inhibitors

The development of next-generation antifolates requires scaffolds that can overcome the resistance mechanisms associated with classical dihydrofolate reductase (DHFR) inhibitors like Methotrexate (MTX) and Trimethoprim (...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation antifolates requires scaffolds that can overcome the resistance mechanisms associated with classical dihydrofolate reductase (DHFR) inhibitors like Methotrexate (MTX) and Trimethoprim (TMP). The 5,6-dihydrofuro[2,3-d]pyrimidine core—and its closely related analogs, such as 2,4-diaminofuro[2,3-d]pyrimidines—has emerged as a highly versatile bioisostere[1]. By altering the electronic distribution and steric bulk within the active site, these fused bicyclic systems offer unique binding modalities that differentiate them from traditional pteridine and pyrimidine-based inhibitors[2][3].

This guide provides a rigorous comparative analysis of the furo[2,3-d]pyrimidine scaffold against established DHFR inhibitors, detailing mechanistic causality, quantitative performance, and self-validating experimental protocols.

Mechanistic Rationale and Structural Dynamics

Classical DHFR inhibitors like MTX utilize a pteridine ring to anchor into the folate-binding pocket, forming critical hydrogen bonds with conserved residues (e.g., Asp27 in E. coli or Glu30 in humans). However, the rigid nature of the pteridine core limits adaptability when target site mutations occur.

The 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold and its functionalized derivatives (e.g., 2,4-dichloro and 2,4-diamino variants) provide a more compact, electron-rich bicyclic system[4]. The oxygen atom in the furan ring acts as an alternative hydrogen-bond acceptor, altering the hydration network within the active site. This structural shift allows for dual-targeting capabilities, often inhibiting both DHFR and receptor tyrosine kinases (RTKs) depending on C5/C6 substitutions[1][3].

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme (Target) DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Reduces (NADPH) DNA DNA Synthesis & Cell Proliferation THF->DNA 1-Carbon Transfer MTX Methotrexate (MTX) Classical Inhibitor MTX->DHFR Competitive Inhibition FURO Furo[2,3-d]pyrimidine Derivatives FURO->DHFR Alternative Binding Mode

Fig 1: Folate reduction pathway illustrating competitive inhibition by classical and furo-pyrimidine scaffolds.

Quantitative Performance Comparison

The efficacy of furo[2,3-d]pyrimidine derivatives is highly dependent on the bridge length and functionalization at the C5 position. While classical 2-carbon bridged analogs show moderate activity, homologation to a 3- or 4-carbon bridge significantly alters the orientation of the para-aminobenzoyl-L-glutamate moiety, enhancing interaction with folylpolyglutamate synthetase (FPGS) and improving cellular retention[5].

Table 1: Comparative IC50​ Values for DHFR Inhibition
Inhibitor ClassCompoundTarget Species IC50​ (nM)Notes / Causality
Classical Pteridine Methotrexate (MTX)Human (rhDHFR)5 - 10High affinity; relies on active transport via RFC.
Classical Pyrimidine Trimethoprim (TMP)E. coli5 - 15Highly selective for bacterial DHFR over human.
Furo[2,3-d]pyrimidine 2,4-Diamino analog (C2 bridge)Human (rhDHFR)1,000 - 10,000Moderate activity; limited by bridge rigidity[2].
Furo[2,3-d]pyrimidine Saturated C9-homologatedHuman (rhDHFR)50 - 200Improved flexibility allows better active site accommodation[3].
Furo[2,3-d]pyrimidine 2,4-Dichloro precursorColon Carcinoma (HCT116)~27,000Cytostatic activity; serves as a synthetic intermediate[4].

Data synthesized from established structure-activity relationship (SAR) studies on classical and nonclassical antifolates[2][3][4][5].

Experimental Methodology: Self-Validating DHFR Inhibition Assay

To objectively compare the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol derivatives against MTX, a continuous spectrophotometric assay monitoring the oxidation of NADPH is required.

Principle of Causality and Self-Validation

The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DHF to THF.

  • Self-Validation: The protocol includes a "No-Enzyme" control to rule out spontaneous DHF degradation or compound auto-oxidation, and a "No-Inhibitor" control to establish the maximum reaction velocity ( Vmax​ ). If the baseline A340​ drops before DHF addition, it indicates NADPH instability, invalidating the run.

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β -mercaptoethanol, 1 mg/mL BSA). Causality: β -mercaptoethanol prevents the oxidative degradation of the DHF substrate, ensuring linear reaction kinetics.

  • Reagent Solubilization: Dissolve the furo[2,3-d]pyrimidine derivative in DMSO. Prepare serial dilutions (10 nM to 100 μ M). Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a UV-compatible 96-well microplate, combine 100 μ L assay buffer, 10 μ L recombinant human DHFR (2 nM final), 10 μ L NADPH (100 μ M final), and 10 μ L of the inhibitor. Incubate at 25∘C for 15 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 μ L of DHF (50 μ M final) to initiate the reaction.

  • Kinetic Monitoring: Immediately monitor the absorbance at 340 nm every 15 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( vi​ ) from the linear portion of the curve. Plot fractional activity ( vi​/Vmax​ ) vs. log[Inhibitor] to determine the IC50​ using non-linear regression.

HPLC-MS/MS Monitoring for Scaffold Stability

Because 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol can act as a degradation product of halogenated precursors (e.g., hydrolysis of 2,4-dichloro variants)[4], stability must be verified.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Gradient of 10–90% acetonitrile in 0.1% formic acid[4].

  • Detection: Electrospray ionization (ESI) in positive mode. Monitor the mass transition corresponding to the parent mass and the expected hydroxy-degradation product.

AssayWorkflow Prep 1. Buffer & Compound Preparation (DMSO < 1%) PreInc 2. Pre-incubate DHFR + NADPH + Inhibitor (15 min) Prep->PreInc Init 3. Initiate Reaction (Add DHF) PreInc->Init Read 4. Kinetic Read (Absorbance 340 nm) Init->Read Valid 5. Self-Validation Check (No-Enzyme Control Stable?) Read->Valid Valid->Prep No (Reject) Calc 6. IC50 Calculation (Non-linear Regression) Valid->Calc Yes

Fig 2: Self-validating experimental workflow for DHFR kinetic inhibition assays.

Conclusion

While classical inhibitors like Methotrexate remain the gold standard for DHFR inhibition, their susceptibility to resistance necessitates structural innovation. The 5,6-dihydrofuro[2,3-d]pyrimidine scaffold provides a tunable platform. By leveraging the oxygen-containing bicyclic core, researchers can access distinct binding conformations that maintain efficacy even against mutated DHFR variants or extend target profiles to include RTKs[1][3].

References
  • Gangjee, A., et al. "Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities." PubMed (NIH). Available at:[Link]

  • Gangjee, A., et al. "Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors." ChEMBL - EMBL-EBI. Available at:[Link]

  • Garmabi, H., et al. "Chemical structure of some furo[2,3-d]pyrimidine compounds with dual inhibitors of receptor tyrosine kinases and dihydrofolate reductase (DHFR)." ResearchGate. Available at:[Link]

  • Gangjee, A., et al. "Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates." PMC (NIH). Available at:[Link]

Sources

Comparative

A Comparative Guide to Validating the Anticancer Activity of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol in Resistant Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol, particularly in the c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol, particularly in the context of drug-resistant cancer cell lines. The experimental designs and protocols detailed herein are structured to deliver robust, reproducible data, enabling a thorough comparison with existing therapeutic alternatives.

Introduction: The Challenge of Drug Resistance and the Promise of Novel Pyrimidine Analogs

Cancer remains a formidable global health challenge, with acquired drug resistance being a primary cause of treatment failure. Many conventional chemotherapeutics, including pyrimidine analogs like 5-fluorouracil (5-FU) and gemcitabine, initially show efficacy but can become ineffective as cancer cells develop resistance mechanisms.[1][2] These mechanisms are diverse and can include increased drug efflux, alterations in drug targets, and activation of bypass signaling pathways.[1]

This landscape necessitates the discovery and validation of novel anticancer agents that can overcome these resistance mechanisms. 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family, a class of molecules known for its diverse pharmacological activities, including anticancer effects.[3] Its structural novelty suggests the potential for a distinct mechanism of action that may circumvent established resistance pathways. This guide outlines a systematic in vitro approach to validate this hypothesis.

Experimental Validation Framework

A multi-faceted approach is essential to comprehensively assess the anticancer activity of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol. This involves a battery of in vitro assays to probe its effects on cell viability, apoptosis, and cell cycle progression in both drug-sensitive and drug-resistant cancer cell lines.

Core Experimental Workflow

The overall workflow is designed to provide a clear, comparative analysis of the compound's efficacy.

Experimental Workflow cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Endpoint Assays Sensitive_Cells Sensitive Parental Cell Line Compound_Treatment Treat with 5,6-Dihydrofuro [2,3-d]pyrimidin-4-ol Sensitive_Cells->Compound_Treatment Comparator_Treatment Treat with Standard Anticancer Drug Sensitive_Cells->Comparator_Treatment Vehicle_Control Vehicle Control (e.g., DMSO) Sensitive_Cells->Vehicle_Control Resistant_Cells Resistant Cell Line Resistant_Cells->Compound_Treatment Resistant_Cells->Comparator_Treatment Resistant_Cells->Vehicle_Control Viability Cell Viability (MTT Assay) Compound_Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Compound_Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Compound_Treatment->Cell_Cycle Protein_Expression Protein Expression (Western Blot) Compound_Treatment->Protein_Expression Comparator_Treatment->Viability Comparator_Treatment->Apoptosis Comparator_Treatment->Cell_Cycle Comparator_Treatment->Protein_Expression Vehicle_Control->Viability Vehicle_Control->Apoptosis Vehicle_Control->Cell_Cycle Vehicle_Control->Protein_Expression

Figure 1. A generalized workflow for the in vitro validation of anticancer compounds.

Part 1: Assessing Cytotoxicity and Cell Viability

The initial step is to determine the cytotoxic potential of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed both sensitive and resistant cancer cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a series of dilutions of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol and a standard-of-care anticancer drug (e.g., doxorubicin, cisplatin, or a relevant pyrimidine analog) in complete culture medium.

  • Treatment: Replace the medium in the wells with the prepared drug dilutions. Include wells with medium and vehicle (e.g., 0.5% DMSO) as a control.[4]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[4]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][6]

Trustworthiness & Controls
  • Vehicle Control: To account for any effects of the solvent used to dissolve the compounds.

  • Untreated Control: To represent 100% cell viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • Linearity Check: Before the main experiment, perform a cell titration to ensure a linear relationship between cell number and absorbance.[5]

Data Presentation: Comparative IC50 Values

The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell LineCompoundIC50 (µM) after 48h
Sensitive (e.g., MCF-7) 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol12.5
Doxorubicin (Comparator)1.8
Resistant (e.g., MCF-7/ADR) 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol15.2
Doxorubicin (Comparator)45.7

Note: The data presented are hypothetical and for illustrative purposes.

Part 2: Investigating the Induction of Apoptosis

A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat sensitive and resistant cells with the IC50 concentrations of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol and the comparator drug for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method to maintain membrane integrity.[10]

  • Washing: Wash the cells with cold PBS.[7][8]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[7]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[7][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Trustworthiness & Controls
  • Unstained Cells: To set the baseline fluorescence.[10]

  • Single-Stained Controls (Annexin V only and PI only): For proper compensation to correct for spectral overlap.[10]

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).[10]

Data Presentation: Quantification of Apoptotic Cells
Cell LineTreatment (IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Sensitive Vehicle Control95.22.12.7
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol45.835.418.8
Comparator Drug48.132.919.0
Resistant Vehicle Control94.72.52.8
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol50.330.119.6
Comparator Drug85.68.26.2

Note: The data presented are hypothetical and for illustrative purposes.

Part 3: Analyzing Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of propidium iodide (PI) stained cells is a robust method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Experimental Protocol: Cell Cycle Analysis with PI Staining
  • Cell Treatment: Treat cells with the respective IC50 concentrations of the compounds for a suitable duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[12][13]

  • RNAse Treatment: Treat the cells with RNase to prevent PI from binding to RNA.[11][12]

  • PI Staining: Stain the cells with a solution containing propidium iodide.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Trustworthiness & Controls
  • Asynchronous Control: Untreated cells to show a normal cell cycle distribution.

  • Positive Control: Cells treated with a known cell cycle arresting agent (e.g., nocodazole for G2/M arrest).

Data Presentation: Cell Cycle Distribution
Cell LineTreatment (IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Sensitive Vehicle Control55.328.116.6
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol25.115.759.2
Comparator Drug60.210.529.3
Resistant Vehicle Control56.127.516.4
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol28.918.352.8
Comparator Drug54.826.918.3

Note: The data presented are hypothetical and for illustrative purposes.

Part 4: Elucidating Potential Mechanisms of Action through Protein Expression Analysis

Western blotting is a powerful technique to investigate changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and drug resistance.[14][15]

Potential Signaling Pathway for Investigation

Apoptosis_Signaling_Pathway Drug 5,6-Dihydrofuro [2,3-d]pyrimidin-4-ol p53 p53 (Tumor Suppressor) Drug->p53 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A simplified hypothetical signaling pathway illustrating potential targets for Western blot analysis.

Experimental Protocol: Western Blotting
  • Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p53, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

Trustworthiness & Controls
  • Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

  • Positive and Negative Cell Lysates: If available, use lysates known to express or not express the target protein.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for the initial in vitro validation of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol's anticancer activity, with a crucial focus on its efficacy in drug-resistant cell lines. The comparative data generated from these assays will offer significant insights into its potential as a novel therapeutic agent. Positive and compelling results from these studies would warrant further investigation, including in vivo studies in animal models, to fully elucidate its therapeutic potential and mechanism of action.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(13), e1853.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (75), e50352.
  • Bio-protocol. (2021). Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Bio-protocol, 11(18), e4162.
  • Croucher, D. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Kim, J. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Al-Obeed, O., & Al-Dasim, F. M. (2023). Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. Saudi Medical Journal, 44(4), 336–347.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Veselý, J., & Čihák, A. (1973). Resistance of mammalian tumour cells toward pyrimidine analogues. A review. Oncology, 28(3), 204–226.
  • Bertolini, G., & Tortoreto, M. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 19(3), 327-339.
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Wang, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 703692.
  • Masters, J. R. W. (2019). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Methods in Molecular Biology, 1909, 13–24.
  • Bukowski, K., & Kciuk, M. (2020). Drug-adapted cancer cell lines as preclinical models of acquired resistance.
  • Dias, A. F. G., et al. (2013). The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. In Cancer Cell Lines. IntechOpen.
  • Hansen, M., et al. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 29(13), 1645-1650.
  • Gangjee, A., et al. (2011). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as inhibitors of dihydrofolate reductase, thymidylate synthase, and folylpoly-γ-glutamate synthetase and as antitumor agents. Journal of Medicinal Chemistry, 54(21), 7586-7598.
  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Champions Oncology. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • ProteinSimple. (n.d.). Advanced Western Blotting Solutions for Cancer Research. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C.
  • Gangjee, A., et al. (2007). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 50(19), 4648-4658.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

  • Wodicka, L. M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775-1781.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.
  • ResearchGate. (n.d.). A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water.
  • Gangjee, A., et al. (2009). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as antitumor agents. Bioorganic & Medicinal Chemistry, 17(18), 6694-6704.
  • ResearchGate. (n.d.). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones.

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Validation

Mechanistic Divergence: Inhibitory Profiling of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol vs. Methotrexate

As drug development professionals, we constantly navigate the delicate balance between efficacy and toxicity in antifolate chemotherapy. Methotrexate (MTX) has long been the gold standard in this space, exerting its effe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly navigate the delicate balance between efficacy and toxicity in antifolate chemotherapy. Methotrexate (MTX) has long been the gold standard in this space, exerting its effects via the profound inhibition of Dihydrofolate Reductase (DHFR). However, dose-limiting toxicities and acquired resistance mechanisms—such as point mutations in the DHFR active site or impaired active transport—necessitate the exploration of alternative pharmacophores.

Enter the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold. This structure represents a critical paradigm shift in rational drug design, redirecting the primary inhibitory profile away from DHFR and toward Thymidylate Synthase (TS), or enabling finely-tuned dual-target inhibition. This guide objectively compares the structural logic, quantitative performance, and experimental validation of these two distinct antifolate classes.

Structural Determinants and Causality

Why does replacing a pteridine ring with a furo-pyrimidine core drastically alter target affinity? As a Senior Application Scientist, I always emphasize that macroscopic biological effects are dictated by microscopic active-site chemistry.

  • Methotrexate (MTX): MTX features a 2,4-diaminopteridine core. The 2,4-diamino substitution is chemically basic and forms a highly stable, tight-binding salt bridge and hydrogen bond network with Asp27 (or Glu30 in some species) in the DHFR active site. This interaction is thermodynamically favorable, allowing MTX to bind DHFR with an affinity approximately 1,000 times greater than the natural substrate, dihydrofolate (1)[1].

  • 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol: This scaffold features a 4-hydroxyl group that predominantly exists as a 4-oxo tautomer under physiological conditions. The 2-amino-4-oxo-pyrimidine motif is the universal hallmark of TS inhibitors. It closely mimics the pyrimidine ring of deoxyuridine monophosphate (dUMP), allowing the molecule to competitively occupy the TS active site (2)[2]. Furthermore, the lack of a 4-amino group drastically reduces its affinity for DHFR, shifting its profile from a pure DHFR inhibitor to a TS-directed or multi-targeted antifolate (3)[3].

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT Enzyme TS Thymidylate Synthase (TS) MTHF->TS dUMP dUMP dUMP->TS dTMP dTMP DHFR->THF TS->DHF Oxidation TS->dTMP MTX Methotrexate (MTX) MTX->DHFR Potent Inhibition Furo 5,6-Dihydrofuro[2,3-d] pyrimidin-4-ol Furo->DHFR Weak/Moderate Furo->TS Primary Inhibition

Fig 1. Folate metabolic pathway highlighting divergent inhibition targets of MTX and Furo-pyrimidines.

Quantitative Inhibitory Profiles

The table below summarizes the representative enzymatic inhibition data, highlighting the mechanistic divergence between the two scaffolds.

Compound / ScaffoldPrimary TargetDHFR IC₅₀ (Human)TS IC₅₀ (Human)Mechanism of Action
Methotrexate (MTX) DHFR~ 0.024 µM> 100 µMCompetitive inhibition of DHFR; blocks THF synthesis, inducing S-phase arrest.
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol (Derivatives) TS / Dual~ 2.0 - 10.0 µM~ 0.04 - 0.23 µMMimics dUMP/folate to competitively inhibit TS; exhibits weak/moderate DHFR binding.

Experimental Workflows: A Self-Validating Approach

To objectively compare these profiles in the lab, we must employ orthogonal enzymatic assays. Running a protocol is insufficient; the assay must validate itself in real-time to ensure data integrity and trustworthiness.

Protocol 1: DHFR Spectrophotometric Assay (Targeting MTX Activity)

Causality: DHFR catalyzes the reduction of DHF to THF, utilizing NADPH as an electron donor. Because NADPH absorbs light at 340 nm while its oxidized form (NADP+) does not, we can continuously monitor the reaction rate by measuring the decay in absorbance.

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM KCl).

  • Enzyme/Inhibitor Pre-incubation: Combine recombinant human DHFR (rhDHFR) with 100 µM NADPH and varying concentrations of the inhibitor. Crucial Step: Incubate for 15 minutes at 37°C to allow for slow, tight-binding equilibration, which is characteristic of MTX.

  • Reaction Initiation: Add 50 µM DHF to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm for 5 minutes using a microplate reader.

  • Self-Validation System: Include a "No-Enzyme" well to quantify spontaneous NADPH oxidation (background noise) and a "Vehicle Control" (DMSO) to establish the uninhibited Vmax​ . The IC₅₀ of an MTX internal standard must fall within the 10-30 nM range to validate the specific activity of the rhDHFR batch.

Protocol 2: Thymidylate Synthase Tritium Release Assay (Targeting Furo-pyrimidine Activity)

Causality: TS catalyzes the methylation of dUMP to dTMP. By using [5-³H]-dUMP (tritium labeled at the 5-position), the enzymatic transfer of the methyl group displaces the tritium into the aqueous solvent as tritiated water.

  • Reaction Assembly: In a microcentrifuge tube, combine human TS enzyme, 5,10-methylene-THF (cofactor), and the inhibitor in assay buffer (50 mM TES, pH 7.4).

  • Substrate Addition: Add 1 µM [5-³H]-dUMP to start the reaction. Incubate for 60 minutes at 37°C.

  • Termination & Adsorption: Stop the reaction by adding an activated charcoal suspension. Causality: Charcoal adsorbs all unreacted, hydrophobic [5-³H]-dUMP nucleotides, leaving only the displaced tritiated water in the supernatant.

  • Centrifugation & Scintillation: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a scintillation vial and measure radioactivity (CPM).

  • Self-Validation System: A "No-Enzyme" control is mandatory to ensure the charcoal completely clears the unreacted radioligand (preventing false positives). A known TS inhibitor (e.g., Raltitrexed) must be run in parallel to confirm specific displacement.

Workflow cluster_DHFR DHFR Inhibition Assay cluster_TS TS Inhibition Assay Start Compound Preparation (MTX & Furo-pyrimidine analogs) D1 Incubate with rhDHFR & NADPH Start->D1 T1 Incubate with human TS & 5,10-CH2-THF Start->T1 D2 Add DHF Substrate D1->D2 D3 Monitor A340nm (NADPH Oxidation) D2->D3 Analysis Calculate IC50 & Ki (Non-linear Regression) D3->Analysis T2 Add[5-3H]-dUMP T1->T2 T3 Measure Tritium Release (Liquid Scintillation) T2->T3 T3->Analysis

Fig 2. Orthogonal self-validating experimental workflow for profiling DHFR and TS inhibition.

Conclusion

The structural evolution from the 2,4-diaminopteridine core of methotrexate to the 5,6-dihydrofuro[2,3-d]pyrimidin-4-ol scaffold represents a strategic pivot in rational drug design. By understanding the causality between the 4-oxo tautomer and Thymidylate Synthase active site affinity, drug development professionals can leverage these scaffolds to overcome MTX resistance and develop next-generation, multi-targeted antifolates.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Methotrexate's Impact on Dihydrofolate Reductase (DHFR)

Sources

Safety & Regulatory Compliance

Safety

5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Executive Summary 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol (CAS: 16285-50-0) is a critical bicyclic heterocyclic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol

Executive Summary 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol (CAS: 16285-50-0) is a critical bicyclic heterocyclic intermediate frequently utilized in the synthesis of advanced therapeutics, including kinase inhibitors and KCC2 potentiators[1]. As drug development workflows scale, the generation of solid and liquid waste streams containing this compound increases. This guide provides researchers and environmental health and safety (EHS) professionals with a causality-driven, self-validating operational plan for the safe segregation, containment, and destruction of this chemical.

Physicochemical & Hazard Profiling

Effective waste management begins with understanding the quantitative and structural properties of the chemical. The fused furopyrimidine scaffold dictates both its environmental persistence and the required destruction methodology.

Property / HazardValue / DesignationOperational Disposal Implication
CAS Number 16285-50-0Required identifier for all EPA/RCRA waste manifests.
Molecular Formula C6H6N2O2Contains nitrogen; requires NOx-scrubbed thermal destruction.
Molecular Weight 138.12 g/mol Used to calculate stoichiometric neutralization if derivatized.
GHS Classification H302, H315, H319, H335Dictates mandatory PPE (nitrile gloves, safety goggles, N95/P100).
Solvent Profile Soluble in DMF, DMSO, MeCNLiquid waste will likely be classified as ignitable/toxic mixed waste.

Causality-Driven Disposal Strategy

Why do we strictly prohibit aqueous drain disposal for this compound? The fused heterocyclic ring system (furopyrimidine) possesses significant resonance stability. Low-temperature disposal or municipal aqueous discharge risks environmental persistence, as standard microbial degradation in wastewater treatment plants cannot efficiently cleave the stable aromatic C-N bonds. Furthermore, pyrimidine derivatives can exhibit off-target biological activity in aquatic ecosystems.

To ensure complete mineralization and prevent environmental accumulation, the EPA mandates that characteristic hazardous wastes[2] of this nature undergo high-temperature incineration (>1000°C). This thermal oxidation breaks the molecule down into CO2, H2O, and NOx. The disposal facility's scrubbers then capture the nitrogen oxides, ensuring compliance with the Clean Air Act.

Step-by-Step Disposal Protocols

To maintain a self-validating safety system, every protocol below includes built-in verification steps to prevent cross-contamination or hazardous reactions, compliant with the OSHA Laboratory Standard[3].

Protocol A: Solid Waste Management (Powders & Contaminated Consumables) Applies to: Unused powders, contaminated weigh boats, spatulas, and Kimwipes.

  • Primary Segregation : Place all solid waste into a clearly labeled, puncture-resistant 4-mil polyethylene (PE) bag inside a fume hood.

  • Self-Validation (Seal Integrity) : Perform a gentle bag-compression test. Seal the bag, leaving a small pocket of air, and press gently. If air escapes, the seal is compromised, risking the aerosolization of H335-classified dust. Re-bag if necessary.

  • Secondary Containment : Place the validated PE bag into a rigid, sealable hazardous waste container (e.g., a 5-gallon poly pail).

  • Manifesting : Affix a RCRA-compliant hazardous waste label. Explicitly list "5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol (CAS 16285-50-0)" and check the "Toxic" and "Irritant" hazard boxes.

Protocol B: Liquid Waste Management (HPLC Effluents & Reaction Mother Liquors) Applies to: Solvent mixtures containing the compound, often mixed with DMF, DIEA, or acetonitrile.

  • Solvent Compatibility Check : Verify that the waste carboy is made of High-Density Polyethylene (HDPE), which is compatible with aggressive organic solvents like DMF.

  • Self-Validation (pH & Exotherm Check) : Measure the pH of the incoming waste. Causality: Synthetic workflows often utilize basic reagents like N,N-Diisopropylethylamine (DIEA). If this basic mixture is rapidly added to a carboy containing acidic HPLC waste (e.g., 0.1% formic acid), a dangerous exothermic neutralization can occur. Perform a small-scale (1 mL) mix test in a glass vial within the fume hood before bulk consolidation.

  • Consolidation : Transfer the liquid waste using a grounded, conductive funnel to prevent static discharge, especially if flammable co-solvents (like MeCN) are present.

  • Storage : Store the carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Cap with a pressure-venting closure to prevent gas buildup.

Protocol C: Spill Response & Decontamination In the event of an accidental release, follow the ACS Guide for Chemical Spill Response[4].

  • Isolate : Immediately evacuate personnel from a 10-foot radius around the spill.

  • Suppress : If the spill is a dry powder, gently cover it with damp paper towels. Causality: This prevents the aerosolization of the respiratory irritant into the laboratory environment.

  • Absorb & Decontaminate : Wipe up the area using an appropriate solubilizing agent (e.g., isopropanol or ethanol) to dissolve the remaining residue, followed by a final dry wipe.

  • Dispose : Treat all spill cleanup materials as solid hazardous waste and execute Protocol A.

Workflow Visualization

The following diagram illustrates the logical flow of waste segregation and thermal destruction for 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol.

G Start 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Mother Liquors, HPLC) Start->Liquid SolidSeg Double-bag in PE Verify Seal Integrity Solid->SolidSeg LiqSeg pH Validation & HDPE Containment Liquid->LiqSeg Incineration High-Temp Incineration (>1000°C) with NOx Scrubbing SolidSeg->Incineration SolventRec Solvent Blending & Thermal Oxidation LiqSeg->SolventRec Final EPA/RCRA Compliant Destruction Incineration->Final SolventRec->Final

Fig 1: Segregation and thermal destruction workflow for 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

Sources

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